Cas no 2166760-80-9 (methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)

methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Cyclohexene-1-carboxylic acid, 4-(aminomethyl)-, methyl ester
- methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate
- Methyl 4-(aminomethyl)cyclohexene-1-carboxylate
- EN300-1069060
- 2166760-80-9
-
- インチ: 1S/C9H15NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h4,7H,2-3,5-6,10H2,1H3
- InChIKey: JSMSOCBLDDXXEU-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)CCC(CN)CC=1
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.056±0.06 g/cm3(Predicted)
- ふってん: 250.4±23.0 °C(Predicted)
- 酸性度係数(pKa): 10.15±0.29(Predicted)
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069060-2.5g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 2.5g |
$3501.0 | 2023-10-28 | |
Enamine | EN300-1069060-1.0g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 1g |
$2035.0 | 2023-06-10 | ||
Enamine | EN300-1069060-10.0g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 10g |
$8749.0 | 2023-06-10 | ||
Enamine | EN300-1069060-5g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 5g |
$5179.0 | 2023-10-28 | |
Enamine | EN300-1069060-0.05g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 0.05g |
$1500.0 | 2023-10-28 | |
Enamine | EN300-1069060-0.1g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 0.1g |
$1572.0 | 2023-10-28 | |
Enamine | EN300-1069060-0.5g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 0.5g |
$1714.0 | 2023-10-28 | |
Enamine | EN300-1069060-5.0g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 5g |
$5900.0 | 2023-06-10 | ||
Enamine | EN300-1069060-1g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 1g |
$1785.0 | 2023-10-28 | |
Enamine | EN300-1069060-0.25g |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate |
2166760-80-9 | 95% | 0.25g |
$1642.0 | 2023-10-28 |
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylateに関する追加情報
Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate (CAS No. 2166760-80-9): A Comprehensive Overview
Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate, identified by its CAS number 2166760-80-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a cyclohexene backbone substituted with an aminomethyl group and a methyl ester at the terminal carbon, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The chemical structure of Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate consists of a cyclohexane ring with an ethylene bridge, incorporating an amine functionality at the fourth position and a carboxylate ester at the first position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in organic synthesis. The presence of both an amine and an ester group allows for further functionalization, enabling the creation of more complex molecules with tailored properties.
In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate has emerged as a promising candidate due to its ability to participate in various chemical reactions, including nucleophilic substitutions, condensations, and polymerizations. These reactions are crucial for constructing biologically active molecules that can interact with target proteins or enzymes.
One of the most intriguing aspects of Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate is its potential application in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability or susceptibility to enzymatic degradation. The aminomethyl group in this compound provides a versatile handle for linking other functional groups, allowing chemists to design molecules that can selectively bind to specific targets.
Recent studies have highlighted the role of Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor for synthesizing small-molecule inhibitors targeting various disease-related pathways. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in modulating biological processes associated with conditions such as cancer, inflammation, and neurodegeneration.
The structural features of Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate also make it an attractive candidate for material science applications. The cyclohexene ring provides rigidity, while the amine and ester groups allow for interactions with other materials, such as polymers or surfaces. This has led to investigations into its use as a monomer or crosslinking agent in the development of advanced materials with enhanced mechanical or functional properties.
In conclusion, Methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate (CAS No. 2166760-80-9) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features enable diverse chemical transformations, making it a valuable building block for drug discovery and advanced material development. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow.
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